N-Isopropyl-N-phenyloxamic acid
Overview
Description
Synthesis Analysis
N-isopropylacrylamide (NIPAM)-based polymers were synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) . In another study, pH-sensitive hydrogel nanoparticles based on N-isopropyl acrylamide (NIPAM) and methacrylic acid (MAA) at various molar ratios, were synthesized and characterized in terms of physicochemical and biological properties .Scientific Research Applications
Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM), a derivative of N-Isopropyl-N-phenyloxamic acid, has seen significant usage in bioengineering applications. It is particularly useful for the nondestructive release of biological cells and proteins. This substance has been employed in various studies, including those examining the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, tumorlike spheroids formation, and individual cell manipulation or deformation (Cooperstein & Canavan, 2010).
Biocompatibility Studies
N-Isopropyl acrylamide-based hydrogels, closely related to N-Isopropyl-N-phenyloxamic acid, have been studied for their swelling behavior and biocompatibility with human sera. This research has implications for various fields, including medicine, biotechnology, and bioengineering, underscoring the hydrogels' biocompatibility and their potential in sensitive applications (Işıkver, Saraydın & Aydın, 2017).
Drug Delivery Applications
The controlled polymerization of N-Isopropylacrylamide, which is closely related to N-Isopropyl-N-phenyloxamic acid, plays a crucial role in drug delivery systems. The study of its polymerization process is vital for developing efficient drug delivery mechanisms, highlighting the compound's importance in pharmaceutical applications (Convertine et al., 2004).
Hydrogel Applications
Hydrogels based on derivatives of N-Isopropyl-N-phenyloxamic acid, such as N-isopropylacrylamide, have been extensively studied for their pH- and temperature-sensitive properties. These hydrogels show potential in specialty applications due to their unique swelling behaviors under different conditions, which is crucial for various technological and medical applications (Chauhan & Chauhan, 2008).
Redox-Controlled Polymer Solubility
“Smart” acrylamide copolymers containing N-Isopropyl groups demonstrate reversible redox behavior, leading to changes in their solubility. Such properties are essential for developing advanced materials with applications in various fields, including sensor technology and smart materials engineering (Fu et al., 2010).
properties
IUPAC Name |
2-oxo-2-(N-propan-2-ylanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(2)12(10(13)11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHJOUPYTUBFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037592 | |
Record name | Propachlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-N-phenyloxamic acid | |
CAS RN |
70628-36-3 | |
Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70628-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropyl-N-phenyloxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070628363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propachlor OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Isopropyl-N-phenyloxamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.